Product packaging for N-Methylbenzenecarbothioamide(Cat. No.:CAS No. 5310-14-5)

N-Methylbenzenecarbothioamide

Cat. No.: B177185
CAS No.: 5310-14-5
M. Wt: 151.23 g/mol
InChI Key: VXQROEXTWNTASQ-UHFFFAOYSA-N
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Description

Significance of Thioamides in Organic Synthesis and Chemical Sciences

Thioamides, the sulfur analogs of amides, are a class of compounds that play a pivotal role in contemporary organic synthesis and the broader chemical sciences. researchgate.netnih.gov Their unique chemical properties, arising from the replacement of an amide's carbonyl oxygen with a sulfur atom, render them valuable as versatile synthetic intermediates and as functional moieties in their own right. chemrxiv.org Thioamides are widely recognized as crucial building blocks for the synthesis of a multitude of heterocyclic compounds, such as thiazoles. researchgate.netmdpi.com

In the realm of medicinal chemistry and drug discovery, thioamides have garnered significant attention. bohrium.com They often serve as bioisosteres of amide bonds in peptides and other biologically active molecules. chemrxiv.org This substitution can lead to compounds with improved pharmacokinetic properties, such as enhanced stability against enzymatic hydrolysis, and can modulate biological activity. chemrxiv.orgresearchgate.net The ability of the thioamide group to participate in different hydrogen bonding interactions compared to amides also provides a tool for medicinal chemists to refine the binding affinity of drug candidates to their biological targets. chemrxiv.orgresearchgate.net Furthermore, the discovery of thioamides in natural products has spurred investigations into their biosynthesis and biological functions. bohrium.com

Historical Context of Benzenecarbothioamide Derivatives Research

The study of thioamides, including benzenecarbothioamide derivatives, has evolved significantly over the decades. Initially, much of the interest in thioamides stemmed from their consideration as synthetic substitutes for amide bonds in the backbones of peptides. bohrium.com Researchers explored this substitution to probe the structure and function of proteins and to create peptides with altered properties.

Over time, the focus expanded as the synthetic utility of thioamides became more apparent. They were recognized not just as amide mimics but as important ligands in coordination chemistry and as key precursors for synthesizing complex heterocyclic systems. nih.govresearchgate.net Research into benzenecarbothioamide derivatives, in particular, has been driven by their potential biological activities. nih.gov For instance, substituted benzenecarbothioamides have been investigated for a range of therapeutic applications and are integral components in the synthesis of various pharmaceuticals. A notable example includes the use of related thioamide structures in the development of drugs like Febuxostat. researchgate.net This highlights the transition of these compounds from academic curiosities to vital components in modern drug development and materials science.

Structural Characteristics of the N-Methylbenzenecarbothioamide Framework

This compound (C8H9NS) is a secondary thioamide characterized by a benzene (B151609) ring and a methyl group attached to the thioamide nitrogen. nih.gov The core of the molecule is the planar thioamide group (-C(=S)NH-). However, in the solid state, the benzene ring is typically twisted slightly out of the plane of the thioamide group. For example, in the closely related 4-methylbenzenecarbothioamide, the dihedral angle between the carbothioamide group and the benzene ring is reported to be 17.03 (10)°. nih.govresearchgate.net This twist is a common feature in such aromatic thioamides.

The N-methyl group introduces specific stereochemical and electronic properties. The presence of a hydrogen atom on the nitrogen allows for its participation as a hydrogen bond donor, while the sulfur atom acts as a hydrogen bond acceptor. This capability leads to the formation of intermolecular hydrogen bonds, which are significant in determining the crystal packing of the molecule. nih.govresearchgate.net Often, these interactions result in the formation of dimeric structures featuring eight-membered rings. nih.govresearchgate.net

The key structural and chemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₉NS
Molecular Weight 151.23 g/mol
CAS Number 5310-14-5
Appearance Crystalline solid (typical for related compounds) ontosight.ai
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 151.04557046 Da

Data sourced from PubChem CID 3034652. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NS B177185 N-Methylbenzenecarbothioamide CAS No. 5310-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQROEXTWNTASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201185
Record name N-Methylthiobenzamide
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Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5310-14-5
Record name N-Methylbenzenecarbothioamide
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Record name N-Methylthiobenzamide
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Record name 5310-14-5
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Record name N-Methylthiobenzamide
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Record name N-Methylthiobenzamide
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Advanced Synthetic Methodologies for N Methylbenzenecarbothioamide and Its Analogues

Direct Thioamidation Reactions

Direct thioamidation involves the conversion of functional groups such as nitriles, carboxylic acids, and esters into the thioamide moiety in one or more steps.

Conversion of Nitriles to Thioamides (e.g., using NaHS, KHS, (NH₄)₂S)

The direct conversion of nitriles to primary thioamides represents a straightforward approach to synthesizing these sulfur-containing compounds. This transformation can be effectively carried out using alkali metal hydrosulfides like sodium hydrosulfide (B80085) (NaHS), potassium hydrosulfide (KHS), or ammonium sulfide (B99878) ((NH₄)₂S).

A common method involves the reaction of a nitrile, such as benzonitrile, with an aqueous solution of sodium hydrogen sulfide. For instance, benzonitrile can be heated with an aqueous solution of NaHS in a solvent like butanol. The addition of elemental sulfur can facilitate the reaction. Following the reaction period, acidification with an acid like hydrochloric acid yields the primary thioamide google.com. The general reaction is as follows:

Ar-C≡N + NaHS → [Intermediate] → Ar-C(=S)NH₂

To obtain N-substituted thioamides like N-methylbenzenecarbothioamide, a primary thioamide can be further reacted with a suitable alkylating agent after initial formation, or alternative multi-step syntheses commencing from the nitrile can be devised.

Table 1: Synthesis of Thioamides from Nitriles

Starting Nitrile Reagents Product Yield (%) Reference
Benzonitrile NaHS, S, Butanol then HCl Thiobenzamide ~70% google.com

Routes from Carboxylic Acids and Esters to Thioamides

Carboxylic acids and their corresponding esters are readily available starting materials for the synthesis of thioamides. The conversion typically involves a two-step process: initial formation of an amide, followed by thionation.

For the synthesis of this compound from benzoic acid, the first step is the formation of N-methylbenzamide. This can be achieved by reacting benzoic acid with methylamine, often with heating to drive off the water formed during the condensation reaction youtube.com.

The subsequent thionation of the resulting amide is a crucial step. A widely used and efficient thionating agent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) organic-chemistry.orgnih.gov. The reaction involves heating the amide with Lawesson's reagent in an inert solvent such as toluene beilstein-journals.org. This method is known for its mild conditions and good yields organic-chemistry.org. The general scheme is as follows:

Ar-COOH + CH₃NH₂ → Ar-CONHCH₃ Ar-CONHCH₃ + Lawesson's Reagent → Ar-CSNHCH₃

Similarly, esters like methyl benzoate can be converted to this compound. The ester is first reacted with methylamine to form N-methylbenzamide, which is then subjected to thionation with Lawesson's reagent under similar conditions.

Table 2: Thionation of Amides with Lawesson's Reagent

Amide Substrate Thionating Agent Solvent Product Reference
N-methylbenzamide Lawesson's Reagent Toluene This compound beilstein-journals.org
Various Amides Lawesson's Reagent Toluene Corresponding Thioamides beilstein-journals.orgrsc.org

Rearrangement-Based Syntheses

Rearrangement reactions provide elegant pathways to complex molecules by reorganizing the carbon skeleton or migrating functional groups within a molecule.

Anionic Ortho-Fries Rearrangements of Thiocarbamates to Benzenecarbothioamides

The anionic ortho-Fries rearrangement is a powerful method for the regioselective synthesis of ortho-functionalized aromatic compounds nih.govresearchgate.net. While the classical anionic Fries rearrangement involves the migration of an acyl group from an oxygen atom to the aromatic ring of a phenolic ester, the analogous thia-Fries rearrangement involves the migration of a thiocarbamoyl group nih.govthieme-connect.comsigmaaldrich.com.

This process typically starts with an S-aryl thiocarbamate. Deprotonation at the ortho position of the aromatic ring with a strong base, such as an organolithium reagent, generates an aryl anion. This intermediate then undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon, leading to a 1,3-S to C migration of the thiocarbamoyl group to form a more stable phenoxide intermediate. Subsequent workup yields the ortho-hydroxybenzenecarbothioamide.

A related and synthetically useful transformation is the Newman-Kwart rearrangement, which involves the thermal rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. This S-aryl thiocarbamate can then potentially be a precursor for a subsequent anionic thia-Fries rearrangement to yield a benzenecarbothioamide derivative. The driving force for the Newman-Kwart rearrangement is the thermodynamic stability of the C=O bond formed at the expense of a C=S bond thieme-connect.com.

Schmidt Reaction Pathways to Amides and Thioamides

The Schmidt reaction is a versatile acid-catalyzed reaction that typically involves the reaction of an azide with a carbonyl compound or an alcohol to yield amides, amines, or nitriles libretexts.orgwikipedia.orgvedantu.com. The reaction of a ketone with hydrazoic acid (HN₃) under acidic conditions, for instance, leads to the formation of an amide through a rearrangement process byjus.com.

While the conventional Schmidt reaction yields amides, a "thio-Schmidt" reaction pathway can be envisioned for the synthesis of thioamides. This would likely involve the reaction of a thioacid with an azide under acidic conditions. Research has shown that the reaction of thioacids with alkyl azides under acidic aqueous conditions can indeed lead to the formation of thioamides as the major products rsc.org. The proposed mechanism involves the activation of the thioacid followed by nucleophilic attack of the azide and subsequent rearrangement with the expulsion of nitrogen gas.

This pathway offers a potential, though less common, route to N-substituted thioamides, provided the appropriate thioacid and azide precursors are available.

Multi-Component Reactions for Thioamide Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating portions of all the starting materials chemistryforsustainability.org. This approach is advantageous due to its atom economy and operational simplicity chemistryforsustainability.org.

A prominent MCR for the synthesis of thioamides is the Willgerodt-Kindler reaction wikipedia.orgorganic-chemistry.org. The Kindler modification, in particular, is a three-component reaction involving an aldehyde, an amine, and elemental sulfur to produce a thioamide researchgate.net. This one-pot process allows for significant structural diversity by varying the aldehyde and amine components .

For the synthesis of this compound, benzaldehyde, methylamine, and elemental sulfur would be the starting materials. The reaction mechanism is believed to involve the initial formation of an enamine from the aldehyde and amine, which then reacts with sulfur. A subsequent rearrangement leads to the final thioamide product wikipedia.org. Microwave-assisted protocols have been developed to accelerate this reaction, significantly reducing reaction times and improving yields .

Table 3: Willgerodt-Kindler Synthesis of Thioamides

Aldehyde Amine Sulfur Source Product Reaction Conditions Reference
Benzaldehyde Methylamine Elemental Sulfur This compound Heating or Microwave researchgate.net
Various Aldehydes Various Amines Elemental Sulfur Diverse Thioamides Microwave, 110-180 °C

Stereoselective and Asymmetric Syntheses of Chiral this compound Derivatives

The synthesis of chiral, non-racemic thioamides is a significant challenge in organic chemistry. Several strategies have been developed to control the stereochemistry in the synthesis of this compound derivatives, including the use of chiral catalysts, auxiliaries, and reagents.

One notable approach involves the direct catalytic asymmetric aldol reaction of thioamides. A cooperative catalytic system, comprising a soft Lewis acid and a hard Brønsted base, has been effectively used. For instance, a catalyst system of (R,R)-Ph-BPE/[Cu(CH3CN)4]PF6/LiOAr has been shown to facilitate the deprotonative activation of thioamides for direct aldol reactions with aldehydes that are prone to self-condensation nih.gov. This methodology allows for the creation of chiral β-hydroxy thioamides, which are valuable synthetic intermediates.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of complex molecules, and thiourea and squaramide-based organocatalysts are particularly effective. rsc.orgnih.gov These catalysts operate through directional hydrogen bonding, activating electrophilic substrates with high stereocontrol. rsc.org While not specifically detailed for this compound, these catalysts have been successfully applied to a wide range of asymmetric transformations and represent a promising avenue for the stereoselective synthesis of its chiral derivatives.

In the context of thioamide-containing peptides, the retention of chirality is critical. The synthesis of thioamide peptides from amino acids and amino aldehydes in the presence of elemental sulfur and sodium sulfide has been explored. The addition of copper(II) chloride was found to be essential for preventing racemization by forming a chelate that fixes the imine intermediate. nih.govmdpi.com This strategy ensures high enantiomeric purity in the final thioamide-containing peptide analogues. nih.govmdpi.com

The use of chiral auxiliaries provides another reliable method for diastereoselective synthesis. For example, N,N-Dimethylthioamides can be converted stereoselectively into (Z)-N,N-dimethyl-S-trimethylsilylketene S,N-acetals. The subsequent condensation with aldehydes, promoted by a catalyst, can selectively afford either erythro or threo-β-hydroxythioamides. researchgate.net

Table 1: Methodologies for Stereoselective Synthesis of Thioamide Derivatives
MethodologyCatalyst/ReagentKey FeaturePotential Application to this compound Derivatives
Direct Catalytic Asymmetric Aldol Reaction(R,R)-Ph-BPE/[Cu(CH3CN)4]PF6/LiOArCooperative soft Lewis acid/hard Brønsted base catalysis enables direct aldol reaction of thioamides. nih.govSynthesis of chiral β-hydroxy-N-methylbenzenecarbothioamide derivatives.
OrganocatalysisThiourea and Squaramide derivativesMetal-free catalysis with high stereocontrol through hydrogen bonding. rsc.orgEnantioselective synthesis of various functionalized chiral this compound analogues.
Racemization-free Peptide SynthesisCopper(II) chloridePrevents racemization during the synthesis of thioamide-containing peptides. nih.govmdpi.comIncorporation of this compound into peptide structures with retention of stereochemistry.
Chiral Auxiliary Mediated Synthesis(Z)-N,N-dimethyl-S-trimethylsilylketene S,N-acetalsDiastereoselective synthesis of β-hydroxythioamides. researchgate.netControlled synthesis of diastereomers of β-hydroxy-N-methylbenzenecarbothioamide derivatives.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of thioamides, including this compound, have been developed. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Solvent-free synthesis, often assisted by microwave irradiation, is a prominent green chemistry technique. researchgate.netcem.comoatext.com These reactions are typically faster, cleaner, and more energy-efficient than conventional heating methods. nih.gov For instance, the Knoevenagel condensation to produce α,β-unsaturated compounds can be carried out under solvent-free microwave conditions, highlighting the potential for similar applications in thioamide synthesis. mdpi.com

The use of water as a reaction medium is another cornerstone of green chemistry. A catalyst-free protocol for the synthesis of thioamides from alkyl or aryl aldehydes has been reported to proceed in water, demonstrating excellent functional group compatibility. nih.gov Water's ability to bring reactive substrates together can facilitate the formation of key intermediates. nih.gov Furthermore, a mild and greener synthesis of thioamides has been achieved in water without the need for any energy input, catalysts, or additives. organic-chemistry.org

Catalyst-free and metal-free multi-component reactions (MCRs) offer a highly efficient and atom-economical route to thioamides. A three-component reaction of aldehydes, secondary amines, and elemental sulfur can be performed under catalyst- and metal-free conditions to generate a variety of thioamides in good yields. beilstein-journals.orgresearchgate.net This approach is operationally simple and has a broad substrate scope. beilstein-journals.org Humic acid has also been explored as a greener, recyclable catalyst for the solvent-free MCR of aldehydes, amines, and sulfur. researchgate.net

Deep eutectic solvents (DESs) have emerged as environmentally benign reaction media and catalysts. A green protocol for synthesizing thioamides using a choline chloride-urea based DES has been developed. This method avoids the need for additional organic solvents or catalysts and proceeds under mild conditions. rsc.org The DES can be recycled and reused multiple times without a significant loss of activity. rsc.orgrsc.org

Table 2: Green Chemistry Approaches for Thioamide Synthesis
Green ApproachMethodologyKey AdvantagesApplicability to this compound Synthesis
Solvent-Free SynthesisMicrowave-assisted reactions. researchgate.netcem.comoatext.comReduced solvent waste, faster reaction times, and lower energy consumption. nih.govDirect synthesis from benzaldehyde, methylamine, and a sulfur source under microwave irradiation.
Water as a Green SolventCatalyst-free reaction of aldehydes in water. nih.govEnvironmentally benign, readily available, and can promote reactivity. nih.govSynthesis from water-soluble precursors.
Catalyst-Free Multi-Component ReactionsThree-component reaction of aldehydes, amines, and sulfur. beilstein-journals.orgresearchgate.netHigh atom economy, operational simplicity, and avoidance of metal catalysts. beilstein-journals.orgOne-pot synthesis from benzaldehyde, methylamine, and elemental sulfur.
Use of Deep Eutectic Solvents (DES)Reaction in a choline chloride-urea based DES. rsc.orgBiodegradable and recyclable solvent/catalyst system, mild reaction conditions. rsc.orgrsc.orgGreen synthesis with potential for easy product separation and solvent reuse.
Use of Green CatalystsHumic acid catalyzed multi-component reaction. researchgate.netUse of a recyclable and readily available natural catalyst. researchgate.netSustainable synthesis using an environmentally friendly catalyst.

Elucidating Chemical Reactivity and Transformation Mechanisms of N Methylbenzenecarbothioamide

Reactions at the Thiocarbonyl Moiety (C=S)

The carbon-sulfur double bond in N-Methylbenzenecarbothioamide is the molecule's most prominent functional group and a primary site of reactivity. The thiocarbonyl carbon is electrophilic, analogous to the carbonyl carbon in amides, though its reactivity is modulated by the larger size and greater polarizability of the sulfur atom.

Nucleophilic Addition Reactions

The electrophilic carbon of the thiocarbonyl group is susceptible to attack by various nucleophiles. This process, known as nucleophilic addition, is a fundamental reaction of thioamides. The reaction typically proceeds through a tetrahedral intermediate. nih.gov

Strong nucleophiles, such as organolithium and Grignard reagents, readily add to the thiocarbonyl carbon. libretexts.org For example, the reaction with an organolithium reagent like n-butyllithium would involve the attack of the butyl carbanion on the thiocarbonyl carbon, leading to a lithium thiolate intermediate. Subsequent aqueous workup would yield a secondary thioalcohol, which may be unstable and undergo further reactions. While specific studies on this compound are not prevalent, the reaction of Grignard reagents with related amides, such as Weinreb amides, to produce ketones is a well-established transformation. youtube.com A similar pathway can be anticipated for thioamides.

Hydride reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of reducing thioamides. Unlike the reduction of amides which yields amines, the complete reduction of a thioamide can lead to the corresponding amine by replacing the sulfur atom with two hydrogen atoms. ucalgary.cachemistrysteps.com The reaction proceeds via nucleophilic addition of a hydride ion to the thiocarbonyl carbon. ucalgary.ca The intermediate iminium ion is then further reduced to the final amine product. ucalgary.ca Sodium borohydride (B1222165) (NaBH₄) is generally not a potent enough reducing agent for amides or thioamides. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions on Thioamide Analogues This table is generated based on typical reactions of the thioamide functional group.

Nucleophile Reagent Example Intermediate Final Product Type
Organolithium n-Butyllithium Lithium Thiolate Thioalcohol (after workup)
Grignard Reagent Phenylmagnesium Bromide Magnesium Thiolate Thioalcohol (after workup)
Hydride Lithium Aluminum Hydride (LiAlH₄) Iminium Ion Amine

Electrophilic Activation and Subsequent Transformations

The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons, making it a nucleophilic center that can react with electrophiles. This initial attack on sulfur "activates" the thioamide, making the carbon atom more susceptible to subsequent nucleophilic attack or facilitating other transformations.

A common example of this is S-alkylation or S-arylation. Secondary thioamides can undergo chemoselective S-arylation when treated with diaryliodonium salts under basic, transition metal-free conditions, yielding aryl thioimidates. nih.gov This reaction highlights the nucleophilicity of the sulfur atom. The resulting thioimidate is an activated form of the thioamide.

This activation can also be used to facilitate transamidation reactions. By selectively placing a tert-butoxycarbonyl (Boc) group on the nitrogen atom, the thioamide bond is activated through "ground-state-destabilization," which reduces the resonance between the nitrogen lone pair and the C=S bond. nih.gov This makes the thiocarbonyl carbon more electrophilic and susceptible to attack by amines, enabling the exchange of the N-methyl group. nih.gov

Reactions Involving the N-H Bond

The nitrogen atom and its attached proton in this compound are key sites for reactions, particularly deprotonation followed by substitution.

N-Alkylation and Acylation Reactions

The hydrogen atom on the nitrogen is weakly acidic and can be removed by a strong base. The resulting anion is a potent nucleophile and can react with electrophiles like alkyl halides or acyl chlorides in N-alkylation and N-acylation reactions, respectively.

N-Alkylation typically requires a strong base, such as sodium hydride (NaH), to deprotonate the thioamide. libretexts.org The resulting sodium salt can then be treated with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) in an Sₙ2 reaction to form an N,N-disubstituted thioamide. libretexts.orgacsgcipr.org Catalytic methods for the N-alkylation of amides with alcohols have also been developed, often utilizing transition metal catalysts. nih.govrsc.org These methods proceed through a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then condenses with the amide, followed by reduction of the resulting imine-like intermediate.

N-Acylation involves the reaction of the deprotonated thioamide with an acylating agent, such as an acyl chloride or an anhydride. derpharmachemica.com This reaction forms a thioimide. The process is analogous to the acylation of amides, which often uses a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct when acyl chlorides are used. derpharmachemica.com For less reactive systems, stronger bases may be required to generate the nucleophilic anion first.

Table 2: General Conditions for N-Alkylation and N-Acylation

Transformation Base Electrophile Solvent Product
N-Alkylation Sodium Hydride (NaH) Alkyl Halide (R-X) THF, DMF N-Alkyl-N-methylbenzenecarbothioamide
N-Acylation Sodium Hydride (NaH) or Triethylamine (NEt₃) Acyl Chloride (R-COCl) THF, CH₂Cl₂ N-Acyl-N-methylbenzenecarbothioamide

Deprotonation and Anion Reactivity

As mentioned, strong bases can deprotonate the N-H bond to form a nitrogen anion. The reactivity of this anion is central to N-alkylation and N-acylation. The use of exceptionally strong bases, like organolithium reagents, can lead to further deprotonation. Studies on related N-benzylthioamides have shown that treatment with reagents like n-butyllithium in the presence of TMEDA can result in double deprotonation, removing protons from both the nitrogen and the benzylic carbon, creating a dianion. mdpi.com For this compound, this would correspond to deprotonation at the nitrogen and potentially at the methyl group, although the latter is less acidic than a benzylic proton. The resulting anion(s) can then be quenched with various electrophiles, leading to functionalization at the site of deprotonation.

Transformations of the Aromatic Ring System

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The substituent already present on the ring—in this case, the N-methylcarbothioamide group—governs the rate and regioselectivity of the substitution.

Common EAS reactions include:

Nitration: Introduction of a nitro (-NO₂) group, typically using a mixture of nitric acid and sulfuric acid. nih.govkhanacademy.org The reaction on this compound would be expected to yield a mixture of 2-nitro- and 4-nitro-N-methylbenzenecarbothioamide.

Halogenation: Introduction of a halogen (-Cl, -Br), usually with a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). nih.gov Traditional halogenation of N-aryl amides is known to produce mixtures of ortho and para products. nih.gov

Friedel-Crafts Reactions: These reactions, both alkylation and acylation, are often problematic with substrates containing amino or amide groups. wikipedia.orglibretexts.org The nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to strong deactivation of the ring and preventing the reaction. libretexts.org Therefore, Friedel-Crafts reactions are generally not successful on this compound under standard conditions. nih.gov

Table 3: Expected Products of Electrophilic Aromatic Substitution

Reaction Reagents Expected Major Products
Nitration HNO₃, H₂SO₄ 2-Nitro-N-methylbenzenecarbothioamide & 4-Nitro-N-methylbenzenecarbothioamide
Bromination Br₂, FeBr₃ 2-Bromo-N-methylbenzenecarbothioamide & 4-Bromo-N-methylbenzenecarbothioamide
Friedel-Crafts Acylation RCOCl, AlCl₃ No reaction

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of these reactions on a substituted benzene ring, such as in this compound, is dictated by the electronic properties of the substituent group. The this compound group influences both the reaction rate and the regioselectivity (the orientation of the incoming electrophile).

The thioamide group is generally considered a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene itself. This deactivation stems from the electron-withdrawing inductive effect of the electronegative sulfur and nitrogen atoms. However, the nitrogen atom possesses a lone pair of electrons that can be donated to the aromatic ring through resonance. This resonance effect preferentially increases the electron density at the ortho and para positions.

When an electrophile attacks the benzene ring, a positively charged intermediate known as a sigma complex or arenium ion is formed. The stability of this intermediate determines the preferred position of attack.

Ortho and Para Attack: Resonance structures for the intermediate carbocation show that the positive charge can be delocalized onto the nitrogen atom of the thioamide group. This delocalization provides significant stabilization.

Meta Attack: The positive charge in the intermediate resulting from meta attack cannot be delocalized onto the thioamide group.

Because the intermediates for ortho and para substitution are more stabilized by resonance, the this compound group acts as an ortho, para-director . Despite being a deactivating group, it directs incoming electrophiles to these positions. The competition between the deactivating inductive effect and the directing resonance effect is a common feature for many substituents containing lone pairs on atoms adjacent to the aromatic ring.

Table 1: Directing Effects of the this compound Group in Electrophilic Aromatic Substitution

Feature Description
Reactivity Deactivating (slower reaction than benzene)
Directing Effect Ortho, Para-Director
Inductive Effect Electron-withdrawing (-I)

| Resonance Effect | Electron-donating (+M) |

Directed Ortho Metalation (DoM) Strategies for Functionalization

Directed ortho metalation (DoM) is a powerful synthetic strategy that overcomes the regioselectivity limitations of classical electrophilic aromatic substitution. In this technique, a directing group on the aromatic ring coordinates to an organometallic base (typically an organolithium reagent), facilitating the deprotonation of a proximal C-H bond at the ortho position. The resulting aryllithium or related organometallic species can then react with a wide variety of electrophiles to introduce a new substituent exclusively at the ortho position.

The this compound group is an effective directing group for DoM. The mechanism involves the coordination of the lithium atom from the base (e.g., n-butyllithium) to both the sulfur and nitrogen atoms of the thioamide group. This pre-coordination complex positions the base in close proximity to the ortho proton, leading to its selective abstraction.

The general scheme for DoM of this compound is as follows:

Coordination: The organolithium reagent coordinates to the thioamide group.

Deprotonation: The coordinated base removes a proton from the ortho position of the benzene ring, forming a stabilized ortho-lithiated species.

Electrophilic Quench: The highly nucleophilic ortho-lithiated intermediate reacts with an added electrophile (E+), resulting in the formation of a 2-substituted this compound derivative.

This strategy allows for the synthesis of a diverse range of ortho-functionalized compounds that are difficult to access through conventional EAS methods, which often yield mixtures of ortho and para isomers.

Table 2: Examples of Electrophiles Used in DoM of this compound

Electrophile (E+) Resulting Functional Group
D2O -D (Deuterium)
(CH3)2SO4 -CH3 (Methyl)
I2 -I (Iodo)
CO2 -COOH (Carboxylic acid)

Cyclization Reactions Utilizing this compound as a Precursor

The thioamide functionality within this compound serves as a valuable building block for the synthesis of various heterocyclic compounds. The presence of nucleophilic nitrogen and sulfur atoms, along with the reactive thiocarbonyl carbon, enables a range of cyclization strategies. These reactions are crucial for constructing ring systems that are prevalent in medicinal chemistry and materials science.

One prominent example is the synthesis of benzothiazoles . This can be achieved through the oxidative cyclization of this compound. The reaction, often known as the Jacobson-Hugershoff synthesis, typically involves treating the thioamide with an oxidizing agent. The mechanism proceeds via an intramolecular electrophilic substitution where the sulfur atom attacks the aromatic ring, followed by oxidation to form the stable benzothiazole (B30560) ring system.

Another important application is in the formation of thiazole (B1198619) derivatives. For instance, this compound can react with α-haloketones in a Hantzsch-type synthesis. In this reaction, the sulfur atom acts as a nucleophile, attacking the carbonyl-activated carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to yield the thiazole ring.

Oxidative and Reductive Transformations of the Thioamide Functionality

The thioamide group (-C(S)NH-) in this compound can undergo both oxidation and reduction, providing pathways to other important functional groups.

Oxidative Transformations: Oxidation of the thioamide can lead to several products depending on the oxidant and reaction conditions.

Conversion to Amides: A common transformation is the conversion of the thioamide to its corresponding amide, N-methylbenzamide. This can be accomplished using various reagents, such as m-chloroperoxybenzoic acid (m-CPBA) or even milder oxidants. The reaction is believed to proceed through an initial S-oxidation.

Formation of Heterocycles: As mentioned in section 3.4, oxidative conditions can induce cyclization to form benzothiazoles.

Desulfurization: Stronger oxidizing agents can lead to the cleavage of the C=S bond.

Reductive Transformations: Reduction of the thioamide group primarily targets the C=S double bond.

Reduction to Amines: The most common reductive transformation is the conversion of the thioamide to an amine. This desulfurization-reduction can be achieved using reducing agents like Raney nickel or lithium aluminum hydride (LiAlH4). The reaction effectively replaces the C=S group with a CH2 group, yielding N-methyl-N-benzylamine. This provides a useful synthetic route from benzoyl derivatives to benzylamines.

Table 3: Summary of Oxidative and Reductive Transformations

Transformation Reagent Example Product
Oxidation m-CPBA N-methylbenzamide
Oxidative Cyclization K3[Fe(CN)6] 2-Methylaminobenzothiazole derivative
Reduction Raney Nickel N-methyl-N-benzylamine

| Reduction | LiAlH4 | N-methyl-N-benzylamine |

Mechanistic Investigations of Key Reactions (e.g., Hydrolysis, Rearrangements)

The mechanisms of reactions involving this compound provide insight into its chemical behavior.

Hydrolysis: The hydrolysis of thioamides to their corresponding amides and hydrogen sulfide (B99878) is a well-studied process. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the sulfur atom, which makes the thiocarbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of hydrogen sulfide (H2S) yield the corresponding amide, N-methylbenzamide.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the thiocarbonyl carbon. This forms a tetrahedral intermediate which can then eliminate a hydrosulfide (B80085) ion (HS⁻) to form the amide. The rate of hydrolysis for thioamides is often different from that of their amide analogs due to the different electronic properties and bond strengths of the C=S versus the C=O bond.

Rearrangements: Thioamides can participate in certain rearrangement reactions. One notable example is the Willgerodt-Kindler reaction , where an aryl alkyl ketone is converted to a terminal thioamide. While this compound is a product of such a reaction, related thioamides can undergo further rearrangements.

Another relevant transformation is the Pinner reaction , which typically involves nitriles. However, thioamides can react with alcohols under acidic conditions in a related manner to form thioimidates. These thioimidates are versatile intermediates that can be hydrolyzed to esters or thioesters. The mechanism involves protonation of the sulfur atom, followed by nucleophilic attack by the alcohol on the thiocarbonyl carbon.

Comprehensive Spectroscopic and Advanced Structural Elucidation of N Methylbenzenecarbothioamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of N-Methylbenzenecarbothioamide. These vibrations are intrinsic to the molecule's structure and the nature of its chemical bonds, offering insights into functional groups and conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Research on N-Methylthiobenzamide, an alternative name for the same compound, has provided insights into its infrared spectrum. The crystal structure reveals that the molecules are linked into linear chains by intermolecular N—H···S hydrogen bonds. libretexts.org This hydrogen bonding significantly influences the vibrational frequencies of the N-H and C=S groups. The weakening of these intermolecular hydrogen bonds is supported by IR spectroscopic data. libretexts.org

The infrared spectra of thioamides are complex, with significant coupling between various vibrational modes. Unlike amides, a pure "C=S stretching" vibration is often not observed; instead, several bands, particularly in the 1400-1600 cm⁻¹ range (B band) and near 700 cm⁻¹ (F band), have contributions from C-N stretching and N-H bending modes. scispace.com The G band, typically found below 800 cm⁻¹, is considered to have a significant contribution from the C-S vibration. scispace.com In the case of N-methylthiobenzamide, the B band is attributed to a mixture of C-N stretching and N-H bending vibrations. scispace.com

Table 1: Characteristic FT-IR Vibrational Bands of Thioamides

Vibrational ModeApproximate Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3100-3300MediumBroadened due to hydrogen bonding.
Aromatic C-H Stretch3000-3100MediumCharacteristic of the benzene (B151609) ring.
Aliphatic C-H Stretch (N-CH₃)2850-2960MediumCorresponds to the methyl group attached to the nitrogen.
"B band" (C-N stretch, N-H bend)1400-1600StrongA characteristic and intense band for thioamides, resulting from coupled vibrations.
Aromatic C=C Stretch1450-1600MediumMultiple bands are expected due to the benzene ring.
"F band" (N-H vibrations)~700MediumSensitive to deuteration and absent in tertiary thioamides. The main contribution is from N-H vibrations. scispace.com
"G band" (C-S stretch character)Below 800MediumConsidered to have a significant contribution from the C=S vibration, though often coupled with other modes. scispace.com

Note: The exact wavenumbers for this compound may vary based on the sample's physical state and the presence of intermolecular interactions.

Raman Spectroscopy in Conformational and Structural Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly useful for studying the vibrations of non-polar bonds and for conformational analysis. While specific Raman spectral data for this compound is not extensively documented in readily available literature, general principles for related molecules can be applied.

For thioamides, Raman spectroscopy can help in elucidating the conformational isomers (cis and trans) that can exist due to the partial double bond character of the C-N bond. The relative intensities of Raman bands can provide information about the populations of these conformers. The C=S stretching vibration, although coupled, is expected to give a characteristic Raman signal. The vibrations of the benzene ring are also typically strong in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide detailed information about the proton and carbon environments, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.

For this compound, the following proton signals are expected:

Aromatic Protons: The protons on the benzene ring will appear in the downfield region, typically between 7.0 and 8.0 ppm. The splitting pattern will depend on the substitution pattern and can be complex.

N-H Proton: The proton attached to the nitrogen atom will likely appear as a broad signal due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water. Its chemical shift can vary significantly depending on the solvent and concentration.

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear as a singlet or a doublet if there is coupling to the N-H proton. The chemical shift is expected in the range of 2.5-3.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (C₆H₅)7.0 - 8.0MultipletThe exact pattern depends on the electronic effects of the carbothioamide group.
N-HVariableBroad SingletChemical shift is sensitive to solvent, temperature, and concentration. Exchange may broaden the signal.
N-CH₃2.5 - 3.5Singlet/DoubletMay show coupling to the N-H proton, resulting in a doublet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

For this compound, the following carbon signals are anticipated:

Thioarbonyl Carbon (C=S): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 190-210 ppm.

Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region, generally between 120 and 140 ppm. The carbon attached to the thioamide group (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons.

N-Methyl Carbon: The carbon of the methyl group attached to the nitrogen will appear in the upfield region, typically between 25 and 40 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=S190 - 210
Aromatic (C₆H₅)120 - 140
N-CH₃25 - 40

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While specific studies employing advanced NMR techniques on this compound are not widely reported, these methods offer powerful capabilities for unambiguous structural assignment and for studying dynamic processes.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign the complex multiplets of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). These techniques would be invaluable for definitively assigning all ¹H and ¹³C signals.

Solid-State NMR (SSNMR): SSNMR can provide information about the structure and dynamics of this compound in the solid state. This would be particularly useful for studying the effects of crystal packing and intermolecular hydrogen bonding on the molecular conformation and electronic structure. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the signal of the low-abundance ¹³C nuclei.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, the molecular formula is established as C₈H₉NS. researchgate.net

The theoretical exact mass of this compound can be calculated by summing the masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, and ³²S). HRMS analysis would yield an experimental m/z value that matches this theoretical mass to within a few parts per million (ppm), thereby confirming the elemental composition. This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing definitive evidence for the identity of this compound.

PropertyValue
Molecular FormulaC₈H₉NS
Molecular Weight151.22

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. The crystal structure of this compound has been determined, revealing key details about its molecular architecture and the interactions that govern its packing in the solid state. researchgate.net

The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net In the crystal lattice, the molecules are not isolated but are linked into linear chains by weak intermolecular N—H⋯S hydrogen bonds. researchgate.net These interactions occur between the hydrogen atom of the N-methylamino group and the sulfur atom of a neighboring molecule, with a measured N⋯S distance of 3.338(2) Å. researchgate.net This hydrogen bonding is a critical feature, defining the supramolecular assembly of the compound in the solid state.

Table of Crystallographic Data for this compound researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a 9.3355 (19) Å
b 14.707 (3) Å
c 5.9504 (12) Å
β 103.22 (3)°
Volume (V) 795.3 (3) ų

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV spectrum of this compound has been recorded and its absorption bands are assigned to specific transitions. scispace.com

The spectrum is characterized by two main absorption bands. A long-wavelength, low-intensity maximum is attributed to an n → π* transition, which involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π-orbital. scispace.com A second, more intense band at a shorter wavelength is assigned to a π → π* transition, corresponding to the excitation of an electron from a bonding π-orbital to an anti-bonding π-orbital within the conjugated system of the benzene ring and the thioamide group. scispace.com The positions of these bands are sensitive to the polarity of the solvent. scispace.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For this compound, fluorescence emission is not a prominent feature. Thioamides, in general, are known to be weakly or non-fluorescent due to efficient intersystem crossing and other non-radiative decay pathways from the excited state.

Table of UV Absorption Maxima for this compound scispace.com

Solvent Transition λmax (nm) Molar Absorptivity (ε)
Heptane n → π* 387 90
Heptane π → π* 289 9,800
Ethanol (B145695) n → π* 365 130

Computational and Theoretical Investigations into N Methylbenzenecarbothioamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and intrinsic properties of N-Methylbenzenecarbothioamide. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov It is frequently employed for geometry optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. google.com Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are commonly used to perform these calculations. nih.gov

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. These theoretical values can be compared with experimental data, where available, to validate the computational model.

Furthermore, DFT is used to analyze the electronic structure by calculating the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Optimized Geometry Parameters for this compound (DFT) (Note: The following values are representative examples for illustrative purposes as specific computational studies on this compound are not readily available in the searched literature.)

ParameterAtoms InvolvedCalculated Value
Bond LengthC=SData not available in published literature
Bond LengthC-NData not available in published literature
Bond AngleS-C-NData not available in published literature
Dihedral AngleC-C-N-CData not available in published literature

Ab Initio Methods in Predicting Reactivity and Properties

Ab initio (from first principles) methods, such as Møller–Plesset perturbation theory (MP2), provide a higher level of theory compared to DFT for certain applications. These methods are derived directly from theoretical principles without the inclusion of experimental data for parameterization. While computationally more demanding, they can offer more accurate predictions for electron correlation effects. researchgate.net

For this compound, ab initio calculations can be used to refine the understanding of its reactivity. By mapping the potential energy surface, these methods can locate transition states for chemical reactions, providing insight into reaction mechanisms and activation energies. researchgate.net This information is crucial for predicting how the molecule will behave in different chemical environments and for understanding its stability and degradation pathways.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov MD simulations generate trajectories by solving Newton's equations of motion, providing a detailed view of the molecule's conformational flexibility and dynamic behavior. nih.gov

Analysis of Electronic Properties

Beyond orbital energies, a deeper understanding of electronic properties can be achieved through specialized analyses that interpret the quantum chemical wavefunction.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular and intermolecular bonding. researchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net

In this compound, significant donor-acceptor interactions are expected. For instance, the lone pairs on the sulfur and nitrogen atoms can act as donors, interacting with the antibonding orbitals (π*) of the carbonyl group and the phenyl ring. These hyperconjugative interactions lead to electron delocalization, which stabilizes the molecule and influences its geometry and reactivity. A higher E(2) value indicates a stronger interaction and greater stabilization. researchgate.net

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions (Note: This table illustrates the type of data generated by NBO analysis. Specific values for this compound are not available in the searched literature.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (S)π* (C-N)Data not available in published literature
LP (N)π* (C=S)Data not available in published literature
π (Phenyl Ring)π* (C=S)Data not available in published literature

Applications of N Methylbenzenecarbothioamide in Advanced Organic Synthesis and Catalysis

Precursor in the Synthesis of Nitrogen- and Sulfur-Containing Heterocyclic Compounds

The thioamide functionality within N-Methylbenzenecarbothioamide serves as a valuable synthon for the assembly of a variety of heterocyclic rings. Its utility as a precursor is particularly evident in the synthesis of thiazoles and fused heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and functional materials.

Derivatization to Thiazole (B1198619) and Other Ring Systems

The Hantzsch thiazole synthesis, a classic and widely utilized method for the construction of the thiazole ring, readily employs thioamides as key starting materials. chemhelpasap.comorganic-chemistry.orgnih.govsynarchive.comyoutube.com In this reaction, a thioamide, such as this compound, undergoes a condensation reaction with an α-haloketone. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the corresponding thiazole derivative. The versatility of this method allows for the introduction of various substituents onto the thiazole ring, depending on the choice of the starting materials.

While specific examples detailing the use of this compound in the Hantzsch synthesis are not extensively documented in readily available literature, the general reactivity of thioamides in this transformation is well-established. The reaction of this compound with different α-haloketones would be expected to yield a range of 2-(N-methyl-N-phenylamino)-thiazole derivatives.

Reactant 1Reactant 2 (α-Haloketone)Expected Thiazole ProductReaction Type
This compound2-Chloro-1-phenylethanoneN-Methyl-N-phenyl-4-phenylthiazol-2-amineHantzsch Thiazole Synthesis
This compound1-Bromopropan-2-oneN,4-Dimethyl-N-phenylthiazol-2-amineHantzsch Thiazole Synthesis
This compoundEthyl 2-chloroacetoacetateEthyl 2-(methyl(phenyl)amino)-4-methylthiazole-5-carboxylateHantzsch Thiazole Synthesis

Synthesis of Fused Heterocycles

The strategic incorporation of the this compound moiety into larger molecules can facilitate intramolecular cyclization reactions to generate fused heterocyclic systems. The formation of such polycyclic structures is often driven by the creation of thermodynamically stable aromatic or heteroaromatic rings. nih.gov

Intramolecular reactions involving the thioamide group can lead to the formation of new rings containing both nitrogen and sulfur. For instance, a molecule containing both the this compound group and a suitably positioned electrophilic center could undergo an intramolecular cyclization to form a fused thiazole or related heterocyclic system. While direct examples with this compound are not prevalent, the concept is demonstrated in the broader context of N-aryl amide and thioamide chemistry, where intramolecular cyclizations are a key strategy for the synthesis of complex N-heterocycles. rsc.orgrsc.orgresearchgate.net

Role in Carbon-Nitrogen and Carbon-Sulfur Bond Forming Reactions

The thioamide group in this compound is an active participant in reactions that forge new carbon-nitrogen and carbon-sulfur bonds, which are fundamental transformations in organic synthesis.

Recent studies have highlighted the ability of thioamides to undergo transamidation reactions, where the thioamide C(S)-N bond is cleaved and a new one is formed with a different amine. rsc.org This process can be catalyzed by various reagents, demonstrating the lability and synthetic utility of the thioamide bond. Furthermore, thioamides can be activated to facilitate nucleophilic attack at the carbon atom, leading to the formation of new C-N bonds. nsf.govnih.govresearchgate.netrsc.org

In the realm of C-S bond formation, thioamides can serve as sulfur sources in certain catalytic reactions. For example, under specific catalytic conditions, the sulfur atom of a thioamide can be transferred to an organic molecule, leading to the formation of a new C-S bond. Transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have been developed for the formation of C-S bonds, and while direct examples with this compound are not abundant, the reactivity of the thioamide group suggests its potential in such transformations. uu.nlnih.gov Moreover, catalytic hydrogenation of thioamides can lead to products resulting from either C-N or C-S bond cleavage, depending on the catalyst and reaction conditions. acs.org

Organocatalysis and Metal-Free Catalysis

The unique electronic properties of the thioamide group in this compound have led to its exploration in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions.

N-Heterocyclic Carbene (NHC) Analogue Properties in Catalysis

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts known for their ability to mediate a wide range of chemical transformations. digitellinc.comnih.govthieme.de The catalytic activity of NHCs stems from the nucleophilic character of the carbene carbon. While this compound is not a carbene itself, the thioamide group possesses electronic similarities to NHCs that could allow it to function as an NHC analogue or mimic in certain catalytic cycles. The sulfur atom in the thioamide is nucleophilic and can potentially initiate catalytic cycles in a manner analogous to the carbene carbon of an NHC. However, further research is needed to fully establish and explore the potential of this compound and other thioamides as NHC analogues in catalysis.

Activation of Substrates through Hydrogen Bonding or Covalent Interactions

This compound can act as a hydrogen bond donor through its N-H group. Computational and experimental studies have shown that thioamides are effective hydrogen bond donors, with some studies suggesting they may even be stronger donors than their amide counterparts. nih.govnih.govchemrxiv.org This hydrogen-bonding capability can be exploited in organocatalysis to activate electrophilic substrates, making them more susceptible to nucleophilic attack. By forming a hydrogen bond with a substrate, this compound can increase the electrophilicity of a carbonyl group or a similar functional group, thereby lowering the activation energy of the reaction. This mode of activation is a key principle in a wide range of organocatalytic reactions. mdpi.comchemrxiv.org

Interaction TypeRole of this compoundMechanism of Substrate ActivationPotential Applications
Hydrogen BondingHydrogen Bond DonorEnhances electrophilicity of the substrate by withdrawing electron density through the hydrogen bond.Catalysis of Michael additions, Aldol reactions, Diels-Alder reactions.
Covalent InteractionNucleophilic CatalystForms a transient covalent intermediate with the substrate, providing an alternative, lower-energy reaction pathway.Acyl transfer reactions, catalysis of addition reactions to electrophiles.

Furthermore, the nucleophilic sulfur atom of the thioamide group can engage in covalent catalysis. nih.gov In this catalytic paradigm, the nucleophilic catalyst attacks an electrophilic substrate to form a transient covalent intermediate. This intermediate is more reactive than the original substrate, and it subsequently reacts with another reagent to form the final product and regenerate the catalyst. The thioamide group of this compound, with its nucleophilic sulfur, is well-suited to participate in such catalytic cycles, offering a metal-free approach to various chemical transformations.

Transition Metal-Catalyzed Transformations Utilizing this compound Derivatives as Ligands

Cross-Coupling Reactions

Derivatives of this compound have proven to be effective in directing certain types of palladium-catalyzed cross-coupling reactions, most notably in C-H bond functionalization. In these cases, the thioamide acts as a directing group, which is a specific type of ligating effect where the functional group is part of one of the substrates and serves to position the catalyst for a selective reaction at a nearby C-H bond. This approach provides a powerful strategy for the direct arylation of C(sp³)–H bonds, which is a challenging yet highly desirable transformation in organic synthesis.

A key example is the palladium-catalyzed α-arylation of amines, where a thioamide directing group derived from 2,4,6-triisopropylbenzoic acid is employed. This bulky thioamide directs the palladium catalyst to selectively activate an adjacent C(sp³)–H bond on the amine, facilitating its coupling with an arylboronic acid. The thioamide's sulfur atom is crucial for the initial C-H activation step, forming a stable palladacycle intermediate. This directing-group ability highlights the strong coordinating power of the thioamide moiety and its capacity to control regioselectivity in cross-coupling reactions. The thioamide directing group can be readily installed and subsequently removed after the C-H functionalization, demonstrating its utility as a transient ligand.

The scope of this transformation is broad, encompassing a variety of amines and arylboronic acids. Below is a table summarizing the results for the palladium-catalyzed α-arylation of N-Boc-pyrrolidine with different arylboronic acids using a thioamide directing group.

EntryArylboronic AcidProductYield (%)
14-MeO-PhB(OH)22a85
24-F-PhB(OH)22b78
34-Cl-PhB(OH)22c81
43-MeO-PhB(OH)22d75
52-Me-PhB(OH)22e72

Asymmetric Catalysis

A significant advancement in the application of this compound derivatives is their use in asymmetric catalysis. Building upon their role as directing groups in cross-coupling reactions, the combination of a thioamide directing group with a chiral ligand on the metal center has enabled highly enantioselective transformations. Specifically, the palladium-catalyzed enantioselective α-C–H arylation of a wide range of amines has been achieved using a thioamide directing group in conjunction with a chiral phosphoric acid ligand. researchgate.netnih.govscispace.com

In this catalytic system, the thioamide directs the palladium to the α-C–H bond of the amine, while the chiral phosphoric acid, acting as an anionic ligand, controls the stereochemical outcome of the reaction. This dual-ligand approach allows for the creation of a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity. The thioamide's steric bulk, particularly with derivatives like 2,4,6-triisopropylbenzothioamide, plays a crucial role in enhancing both reactivity and enantiocontrol. scispace.com

The reaction demonstrates broad substrate scope with respect to both the amine and the arylboronic acid, providing access to a diverse array of chiral α-arylated amines, which are valuable building blocks in medicinal chemistry and materials science. The enantiomeric ratios (er) obtained are consistently high, showcasing the effectiveness of this thioamide-directed asymmetric catalytic system.

Below is a data table summarizing the enantioselective α-C–H arylation of various cyclic and acyclic amines with 4-methoxyphenylboronic acid, highlighting the yields and enantioselectivities achieved. scispace.com

EntryAmine SubstrateProductYield (%)er
1N-Boc-azetidine3a7095:5
2N-Boc-pyrrolidine2a8598:2
3N-Boc-piperidine3b8299:1
4N-Boc-azepane3c7698:2
5N-Boc-indoline2f8698:2
6N-Boc-tetrahydroisoquinoline2g7599:1
7N,N-diethylamine4a6597:3
8N-ethyl-N-butylamine4b6896:4

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